5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
This compound is a novel antithrombotic agent . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . Another source mentions a process starting from 5-chlorothiophene-2-carbonyl chloride .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis
The compound has good oral bioavailability and high potency . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of these properties .Scientific Research Applications
Synthesis and Characterization
The compound has been extensively studied for its potential in synthesizing novel sulfonamide derivatives with various pharmacological applications. For example, Ghorab et al. (2015) synthesized sulfonamide derivatives to screen for anticancer activity against breast and colon cancer cell lines, highlighting the versatility of sulfonamide synthons in drug development. This research demonstrates the potential of 5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide derivatives in creating compounds with significant cytotoxic activities (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Catalysis in Chemical Synthesis
The compound and its derivatives have been explored as catalysts or key intermediates in chemical reactions. O. Goli-Jolodar, F. Shirini, and M. Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, illustrating the role of sulfonamide-based compounds in enhancing the efficiency of chemical syntheses (Goli-Jolodar, O., Shirini, F., & Seddighi, M., 2016).
Antimicrobial and Antitubercular Activities
Marvadi et al. (2019) synthesized and evaluated 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus. This study underscores the potential of sulfonamide derivatives in addressing co-infections and multi-drug-resistant bacterial strains, offering insights into the therapeutic applications against tuberculosis and influenza (Marvadi, S. K., Krishna, V. S., Sinegubova, E., et al., 2019).
Anticancer Activity
Research into sulfonamide derivatives continues to reveal their potential in cancer treatment. N. Ahmed, K. O. Badahdah, and H. M. Qassar (2017) reported the synthesis of novel quinoline bearing sulfonamide derivatives with significant cytotoxic activity against the MCF7 cell line, suggesting the utility of these compounds in developing targeted cancer therapies (Ahmed, N., Badahdah, K. O., & Qassar, H. M., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-2-9-19-13-5-4-12(10-11(13)3-7-15(19)20)18-24(21,22)16-8-6-14(17)23-16/h4-6,8,10,18H,2-3,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFTTBPLBGDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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